

In-Depth Technical Guide: DMT-2'-O-TBDMS-G(dmf)-CE-phosphoramidite

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

DMT-2'-O-TBDMS-G(dmf)-CEphosphoramidite

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This technical guide provides a comprehensive overview of **DMT-2'-O-TBDMS-G(dmf)-CE-phosphoramidite**, a critical building block in the chemical synthesis of RNA. The document details its physicochemical properties, a standard experimental protocol for its use in solid-phase oligonucleotide synthesis, and a visual representation of the synthesis workflow.

Core Compound Data

DMT-2'-O-TBDMS-G(dmf)-CE-phosphoramidite is a protected ribonucleoside phosphoramidite essential for the automated synthesis of RNA oligonucleotides. The protecting groups, including the 5'-dimethoxytrityl (DMT), the 2'-O-tert-butyldimethylsilyl (TBDMS), the N2-dimethylformamidine (dmf), and the 3'-cyanoethyl (CE) phosphoramidite, ensure the correct sequential addition of nucleotides and prevent unwanted side reactions during synthesis.

The quantitative data for this compound is summarized in the table below.



| Property | Value |
|-------------------|---------------------------------|
| Molecular Weight | 955.16 g/mol [1][2][3][4][5] |
| Molecular Formula | C49H67N8O8PSi[1][2][5] |
| CAS Number | 149559-87-5[1][4][5] |
| Appearance | White to light yellow powder[5] |
| Purity | Typically ≥98.0% (by HPLC)[5] |
| Storage Condition | -20°C[5] |

Experimental Protocol: Solid-Phase RNA Oligonucleotide Synthesis

The following is a detailed methodology for the incorporation of **DMT-2'-O-TBDMS-G(dmf)-CE-phosphoramidite** into an RNA oligonucleotide using an automated solid-phase synthesizer. This process follows a cyclical four-step reaction for each nucleotide addition.[2]

Materials and Reagents:

- Solid Support: Controlled Pore Glass (CPG) with the initial nucleoside attached.
- Phosphoramidites: DMT-2'-O-TBDMS protected phosphoramidites (including the title compound) dissolved in anhydrous acetonitrile.
- Activator: A solution of a weak acid, such as 5-ethylthio-1H-tetrazole (ETT) or 5-benzylmercapto-1H-tetrazole, in anhydrous acetonitrile.[1][6] The use of these more potent activators is recommended over 1H-tetrazole for the sterically hindered 2'-O-TBDMS protected phosphoramidites to ensure high coupling efficiency.[1]
- Deblocking Reagent: A solution of a mild acid, such as dichloroacetic acid (DCA) or trichloroacetic acid (TCA), in a non-reactive solvent like dichloromethane or toluene for detritylation.
- Capping Reagents: A two-part system typically consisting of acetic anhydride (Cap A) and N-methylimidazole (Cap B).



- Oxidizing Reagent: A solution of iodine in a mixture of tetrahydrofuran, water, and pyridine.
- Washing Solvent: Anhydrous acetonitrile.

Synthesis Cycle:

- Detritylation (Deblocking): The synthesis begins with the removal of the acid-labile 5'-DMT protecting group from the nucleoside attached to the solid support. The deblocking reagent is passed through the synthesis column, exposing the 5'-hydroxyl group. The column is then washed extensively with anhydrous acetonitrile to remove the detritylation reagent and the cleaved DMT cation.
- Coupling: The DMT-2'-O-TBDMS-G(dmf)-CE-phosphoramidite solution and the activator solution are delivered simultaneously to the synthesis column. The activator protonates the diisopropylamino group of the phosphoramidite, forming a highly reactive intermediate that couples with the free 5'-hydroxyl group of the support-bound nucleoside, creating a phosphite triester linkage. This step is typically allowed to proceed for a few minutes to ensure high coupling efficiency (>99%).[7]
- Capping: To prevent the formation of deletion mutations, any unreacted 5'-hydroxyl groups are permanently blocked by acetylation. The capping reagents are introduced into the column, effectively acetylating any free 5'-hydroxyls.
- Oxidation: The newly formed phosphite triester linkage is unstable and is therefore oxidized to a more stable pentavalent phosphotriester. The oxidizing solution is passed through the column, completing the addition of one nucleotide.

This four-step cycle is repeated for each nucleotide to be added to the growing oligonucleotide chain.

Post-Synthesis Cleavage and Deprotection:

Upon completion of the synthesis, the oligonucleotide is cleaved from the solid support, and all remaining protecting groups are removed. This is a multi-step process:

• Cleavage and Base/Phosphate Deprotection: The solid support is treated with a mixture of concentrated aqueous ammonia and ethanolic methylamine.[1] This cleaves the succinyl



linkage to the support, removes the cyanoethyl protecting groups from the phosphate backbone via β-elimination, and removes the dmf protecting group from the guanine base.[1]

- 2'-O-TBDMS Group Removal: The silyl protecting groups on the 2'-hydroxyls are removed using a fluoride-containing reagent. Triethylamine tris(hydrofluoride) (TEA·3HF) is commonly used for this step as it provides a clean and complete deprotection.[1][8] The reaction is typically heated to drive it to completion.
- Purification: The final deprotected RNA oligonucleotide is purified using techniques such as high-performance liquid chromatography (HPLC) or polyacrylamide gel electrophoresis (PAGE) to isolate the full-length product.

Workflow and Pathway Visualization

The following diagram illustrates the cyclical nature of solid-phase RNA synthesis using phosphoramidite chemistry.



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Caption: A diagram illustrating the four-step cyclical process of solid-phase RNA synthesis.

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References

- 1. kulturkaufhaus.de [kulturkaufhaus.de]
- 2. benchchem.com [benchchem.com]
- 3. academic.oup.com [academic.oup.com]
- 4. glenresearch.com [glenresearch.com]
- 5. researchgate.net [researchgate.net]
- 6. RNA Synthesis Using 2'-O-(Tert-Butyldimethylsilyl) Protection | Springer Nature Experiments [experiments.springernature.com]
- 7. researchgate.net [researchgate.net]
- 8. glenresearch.com [glenresearch.com]
- To cite this document: BenchChem. [In-Depth Technical Guide: DMT-2'-O-TBDMS-G(dmf)-CE-phosphoramidite]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12379679#molecular-weight-of-dmt-2-o-tbdms-g-dmf-ce-phosphoramidite]

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